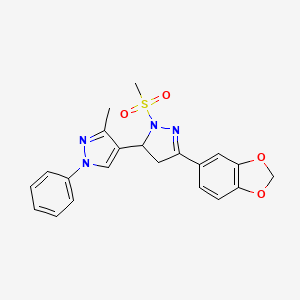

5-(2H-1,3-benzodioxol-5-yl)-2-methanesulfonyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

The compound 5-(2H-1,3-benzodioxol-5-yl)-2-methanesulfonyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a bipyrazole derivative featuring a benzodioxole moiety at position 5, a methanesulfonyl group at position 2, and substituents (methyl and phenyl) on the pyrazole rings. Its synthesis likely involves cyclocondensation of hydrazine derivatives with diketones or chalcones, followed by sulfonation or substitution reactions .

Key structural features include:

Properties

IUPAC Name |

4-[5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-14-17(12-24(22-14)16-6-4-3-5-7-16)19-11-18(23-25(19)30(2,26)27)15-8-9-20-21(10-15)29-13-28-20/h3-10,12,19H,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLYEMMXGWGDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2CC(=NN2S(=O)(=O)C)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2H-1,3-benzodioxol-5-yl)-2-methanesulfonyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound with significant biological activity. This compound features a benzodioxole moiety, a methanesulfonyl group, and a bipyrazole structure. Its molecular formula is with a molecular weight of 424.48 g/mol. This article explores its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets. Compounds containing benzodioxole have been known to exhibit diverse pharmacological effects, including:

- Antitumor Activity : The compound has shown potential in inhibiting tumor growth through various pathways.

- Antidiabetic Effects : Similar pyrazole derivatives have been evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-4), an important target in diabetes management.

- Antimicrobial Properties : The compound's structural features suggest possible antibacterial and antifungal activities.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

Recent studies have investigated the biological activity of pyrazole derivatives closely related to the compound :

-

DPP-4 Inhibition Study :

- A study synthesized several pyrazoline derivatives and evaluated their DPP-4 inhibitory effects. One derivative exhibited an IC50 value of 5.75 µM with minimal cytotoxicity (IC50 = 34.33 µM) against L929 mouse fibroblast cells. This suggests that similar compounds may also possess favorable antidiabetic properties while being non-toxic to healthy cells .

- Antitumor Activity :

-

Antimicrobial Studies :

- Some studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for developing new antibiotics.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a bipyrazole framework along with a methanesulfonyl and a benzodioxole moiety. These structural features contribute to its potential interactions with biological targets.

Molecular Formula and Weight

- Molecular Formula : C17H16N2O4S

- Molecular Weight : 336.38 g/mol

Anticancer Activity

Research has indicated that compounds featuring the bipyrazole structure exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of bipyrazole can inhibit Glycogen Synthase Kinase 3 Beta (GSK3B), which is implicated in various cancer pathways .

Antimicrobial Properties

The methanesulfonyl group in this compound enhances its solubility and bioavailability, making it a candidate for antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, which could lead to the development of new antibiotics .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of benzodioxole-containing compounds. Research indicates that these compounds may help in mitigating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Case Study 1: Inhibition of GSK3B

A study conducted on the inhibitory effects of various bipyrazole derivatives on GSK3B demonstrated that modifications at the benzodioxole position significantly enhanced potency. The compound exhibited an IC50 value of 65 nM against GSK3B, indicating strong inhibitory action .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggest that the structural components play a crucial role in binding to bacterial enzymes, thereby inhibiting their function .

Drug Development

Given its diverse biological activities, this compound serves as a promising lead for drug development targeting cancer and infectious diseases.

Research in Neuropharmacology

Further exploration into its neuroprotective properties could lead to advancements in treatments for conditions such as Alzheimer’s disease or Parkinson's disease.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogs and their key differences:

*Calculated or inferred from molecular formulas.

†Estimated based on formula C₂₁H₂₂N₄O₄S.

Key Observations:

- Benzodioxol vs. Aryl Substitutions : The benzodioxol group (target compound) may confer higher metabolic stability than nitrophenyl or furan substituents due to reduced electrophilicity .

- Methanesulfonyl vs. Carbothioamide/Thiazolone : Methanesulfonyl groups enhance polarity and may reduce cytotoxicity compared to thioamide derivatives, which often exhibit higher reactivity .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step condensation reactions starting from substituted pyrazole precursors. A common approach involves:

- Step 1 : Formation of the pyrazoline core through cyclocondensation of hydrazine derivatives with diketones or chalcone analogs .

- Step 2 : Introduction of the methanesulfonyl group via nucleophilic substitution or oxidation of thioether intermediates .

- Step 3 : Functionalization of the benzodioxolyl moiety using Ullmann coupling or Suzuki-Miyaura cross-coupling reactions . Key intermediates include 3,5-diaryl-4,5-dihydropyrazole derivatives and sulfonated pyrazole precursors. Reported yields range from 56% to 67% under optimized conditions .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H/13C NMR : Assign diastereotopic protons in the dihydropyrazole ring (e.g., δ 3.48–3.54 ppm for pyrazoline-H) and confirm substituent integration .

- FTIR : Identify sulfonyl groups (S=O stretching at ~1350–1150 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 480.28 for analogs) and fragmentation patterns .

Q. How can researchers ensure compound purity for pharmacological assays?

- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >95% is achievable with gradient elution .

- Recrystallization : Optimize solvent systems (e.g., DMF/EtOH mixtures) to remove unreacted intermediates .

Advanced Research Questions

Q. How can synthesis yield be improved while minimizing side reactions?

- Reaction Optimization :

- Temperature : Lower reaction temperatures (-10°C) reduce sulfone byproduct formation during sulfonyl group introduction .

- Catalysts : Use Mn-based chiral catalysts for enantioselective sulfoxidation (up to 67% ee) .

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency for heterocyclic couplings .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazolines?

- Structure-Activity Relationship (SAR) Analysis :

- Compare substituent effects: The methanesulfonyl group enhances metabolic stability, while the benzodioxolyl moiety influences CNS penetration .

- Address discrepancies by standardizing assay conditions (e.g., cell lines, dosing protocols) .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

- Molecular Docking : Predict binding affinities to target proteins (e.g., GABA receptors for anticonvulsant activity) using PyMol or AutoDock .

- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3.5) and blood-brain barrier permeability for CNS-targeted analogs .

Q. What crystallographic parameters are critical for confirming the 3D structure of this compound?

- Single-Crystal X-Ray Diffraction :

- Key metrics: Mean C–C bond length = 0.006 Å, R factor = 0.05, data-to-parameter ratio >14.5 .

- Confirm dihedral angles between the benzodioxolyl and pyrazole rings (e.g., 121.6° for C13–C14–C15) to validate spatial orientation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic stability in vitro vs. in vivo?

- In Vitro-In Vivo Correlation (IVIVC) :

- Use liver microsomes (human/rat) to identify cytochrome P450 isoforms responsible for degradation (e.g., CYP3A4) .

- Adjust dosing regimens in animal models to account for first-pass metabolism discrepancies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.